molecular formula C20H25BrN2O3 B283394 N-(3-bromo-4-ethoxy-5-methoxybenzyl)-N-[4-(4-morpholinyl)phenyl]amine

N-(3-bromo-4-ethoxy-5-methoxybenzyl)-N-[4-(4-morpholinyl)phenyl]amine

Katalognummer: B283394
Molekulargewicht: 421.3 g/mol
InChI-Schlüssel: OIUZOQRZODSKOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-bromo-4-ethoxy-5-methoxybenzyl)-N-[4-(4-morpholinyl)phenyl]amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyl group substituted with bromine, ethoxy, and methoxy groups, and an amine group attached to a morpholinyl-substituted phenyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-4-ethoxy-5-methoxybenzyl)-N-[4-(4-morpholinyl)phenyl]amine typically involves multi-step organic reactions. One common approach is to start with the bromination of 4-ethoxy-5-methoxybenzyl alcohol, followed by the introduction of the morpholinyl group through nucleophilic substitution. The final step involves the formation of the amine linkage between the benzyl and phenyl rings.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-bromo-4-ethoxy-5-methoxybenzyl)-N-[4-(4-morpholinyl)phenyl]amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom or other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives.

Wissenschaftliche Forschungsanwendungen

N-(3-bromo-4-ethoxy-5-methoxybenzyl)-N-[4-(4-morpholinyl)phenyl]amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be employed in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(3-bromo-4-ethoxy-5-methoxybenzyl)-N-[4-(4-morpholinyl)phenyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3-Bromo-4-ethoxy-5-methoxybenzyl)[4-(4-piperidinyl)phenyl]amine: Similar structure but with a piperidinyl group instead of a morpholinyl group.

    (3-Bromo-4-ethoxy-5-methoxybenzyl)[4-(4-pyrrolidinyl)phenyl]amine: Similar structure but with a pyrrolidinyl group instead of a morpholinyl group.

Uniqueness

N-(3-bromo-4-ethoxy-5-methoxybenzyl)-N-[4-(4-morpholinyl)phenyl]amine is unique due to the presence of the morpholinyl group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.

Eigenschaften

Molekularformel

C20H25BrN2O3

Molekulargewicht

421.3 g/mol

IUPAC-Name

N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-4-morpholin-4-ylaniline

InChI

InChI=1S/C20H25BrN2O3/c1-3-26-20-18(21)12-15(13-19(20)24-2)14-22-16-4-6-17(7-5-16)23-8-10-25-11-9-23/h4-7,12-13,22H,3,8-11,14H2,1-2H3

InChI-Schlüssel

OIUZOQRZODSKOW-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1Br)CNC2=CC=C(C=C2)N3CCOCC3)OC

Kanonische SMILES

CCOC1=C(C=C(C=C1Br)CNC2=CC=C(C=C2)N3CCOCC3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.